Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring:
- A thiophene core substituted at positions 2 and 4 with diethyl carboxylate groups.
- A methyl group at position 2.
- A benzofuran-2-ylcarbonylamino group at position 4.
Properties
IUPAC Name |
diethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-4-25-19(23)15-11(3)16(20(24)26-5-2)28-18(15)21-17(22)14-10-12-8-6-7-9-13(12)27-14/h6-10H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZWPSSPOMSGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzofuran derivative.
Formation of the Diethyl Ester Groups: The diethyl ester groups are introduced through esterification reactions involving the corresponding carboxylic acid derivatives and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran or thiophene derivatives.
Scientific Research Applications
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes like sirtuins and matrix metallopeptidases . The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-amino group on the thiophene ring is a critical site for functionalization. Key analogs and their substituents include:
Key Observations :
- Benzofuran-2-ylcarbonylamino substituents may enhance bioactivity due to benzofuran's prevalence in pharmacologically active molecules .
- Schiff base derivatives (e.g., 2-hydroxybenzylideneamino) exhibit planar molecular geometries and strong intermolecular interactions (e.g., S···O, hydrogen bonds), influencing crystallinity .
- Chloroacetamido and cyanoacetyl groups introduce electron-withdrawing effects, altering reactivity and solubility .
Structural and Physical Properties
Key Observations :
- Schiff base analogs exhibit pronounced hydrogen bonding (O–H···N/O), stabilizing their 3D structures .
- Chloroacetamido derivatives show higher melting points due to stronger dipole interactions .
Biological Activity
Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H20N2O6S2
- Molecular Weight : 432.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound's structure features a benzofuran moiety and a thiophene ring, which are known to interact with proteins and nucleic acids, potentially leading to the modulation of several cellular pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Showed that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 | Investigated the compound's effect on enzyme inhibition; results indicated a significant reduction in enzyme activity at concentrations above 30 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
